molecular formula C9H7BrClNO B6263255 (2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide CAS No. 1000529-67-8

(2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide

Cat. No. B6263255
CAS RN: 1000529-67-8
M. Wt: 260.5
InChI Key:
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Description

(2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide, also known as 2-bromo-5-chloro-2-prop-2-enamide, is an organic compound that has been studied for its potential applications in scientific research. It is a brominated and chlorinated derivative of prop-2-enamide, which is a type of amide. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Scientific Research Applications

(2E)-3-((2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamidelorophenyl)prop-2-enamide has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a starting material for the synthesis of other organic compounds. It has also been used in the synthesis of new compounds for use in pharmaceuticals and other industries.

Mechanism of Action

The mechanism of action of (2E)-3-((2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamidelorophenyl)prop-2-enamide is not fully understood. However, it is believed to act as an alkylating agent, which means it can react with other molecules and form new compounds. It is also believed to act as an antioxidant, which means it can protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-((2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamidelorophenyl)prop-2-enamide are not well understood. However, it is believed to have anti-inflammatory and anti-fungal properties. It has also been studied for its potential to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The use of (2E)-3-((2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamidelorophenyl)prop-2-enamide in laboratory experiments has several advantages. It is a relatively stable compound, making it easy to store and handle. It is also relatively inexpensive, making it a cost-effective option for laboratory experiments. However, it is also important to note that this compound can be toxic and can cause irritation if not handled properly.

Future Directions

There are a number of potential future directions for the use of (2E)-3-((2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamidelorophenyl)prop-2-enamide. One possibility is to further study its anti-inflammatory and anti-fungal properties. It could also be used as a starting material for the synthesis of other compounds with potential therapeutic applications. Additionally, further research into its mechanism of action could lead to the development of new compounds with a range of applications. Finally, it could be used as a reagent in the synthesis of other compounds, such as those used in pharmaceuticals and other industries.

Synthesis Methods

The synthesis of (2E)-3-((2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamidelorophenyl)prop-2-enamide is a multi-step process. It begins with the reaction of (2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamidelorophenyl acetonitrile with potassium tert-butoxide to form the intermediate (2E)-3-((2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamidelorophenyl)prop-2-enonitrile. This intermediate is then reacted with ammonia to form (2E)-3-((2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamidelorophenyl)prop-2-enamide. This method has been tested and proved to be a reliable method for synthesizing this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide involves the reaction of 2-bromo-5-chlorobenzaldehyde with propargylamine to form the corresponding propargylamide intermediate. This intermediate is then subjected to a Wittig reaction with triphenylphosphine and formaldehyde to yield the desired product.", "Starting Materials": ["2-bromo-5-chlorobenzaldehyde", "propargylamine", "triphenylphosphine", "formaldehyde"], "Reaction": ["Step 1: React 2-bromo-5-chlorobenzaldehyde with propargylamine in the presence of a suitable solvent and catalyst to form the corresponding propargylamide intermediate.", "Step 2: Add triphenylphosphine and formaldehyde to the reaction mixture and stir at room temperature for several hours to allow for the Wittig reaction to occur.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain the final product, (2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide."] }

CAS RN

1000529-67-8

Product Name

(2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide

Molecular Formula

C9H7BrClNO

Molecular Weight

260.5

Purity

95

Origin of Product

United States

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